N-ethylnaphtho[2,1-b]furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylbenzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-16-15(17)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKRNPFECNUICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rigorous Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution.
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For N-ethylnaphtho[2,1-b]furan-2-carboxamide , the proton spectrum is expected to show distinct signals for the aromatic protons of the naphthofuran core, the furan (B31954) proton, and the protons of the N-ethyl group. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the naphthalene (B1677914) ring system. A characteristic singlet is expected for the proton at the C3 position of the furan ring. The N-ethyl group would be identified by a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons which would appear as a triplet. A broad singlet for the amide (N-H) proton would also be anticipated, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy maps the carbon framework of the molecule. Based on data for the precursor, ethyl naphtho[2,1-b]furan-2-carboxylate , and other furan-2-carboxamides, the ¹³C NMR spectrum of the target compound would be predicted to show signals for all 15 carbon atoms. jsac.or.jpmdpi.com The carbonyl carbon of the amide is expected to resonate at a distinct downfield shift. Signals for the quaternary and methine carbons of the naphthofuran system would populate the aromatic region of the spectrum. The carbons of the N-ethyl group would appear in the aliphatic region.
Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from ethyl naphtho[2,1-b]furan-2-carboxylate and other N-substituted furan-2-carboxamides)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | ~158-160 | Downfield shift characteristic of amide carbonyls. jsac.or.jpmdpi.com |
| Naphthofuran Core | ~110-155 | Multiple signals for aromatic and furanoid carbons. jsac.or.jp |
| -CH₂ (Ethyl) | ~35-45 | Methylene carbon adjacent to nitrogen. |
| -CH₃ (Ethyl) | ~14-16 | Methyl carbon of the ethyl group. jsac.or.jp |
2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for definitive assignment. COSY experiments would confirm the coupling between the methylene and methyl protons of the ethyl group, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of This compound . The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₅H₁₃NO₂).
The calculated exact mass for [M+H]⁺ would be compared to the experimentally measured value, with a minimal mass error (typically <5 ppm) confirming the molecular formula.
HRMS Data for Analogous Furan-2-Carboxamides
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
| N-(4-Benzamidophenyl)furan-2-carboxamide | C₁₈H₁₄N₂O₃ | 307.10827 | 307.10814 |
| N'-(4-Chlorobenzoyl)furan-2-carbohydrazide | C₁₂H₉ClN₂O₃ | 265.03799 | 265.03800 |
Data from a study on furan-2-carboxamide derivatives, demonstrating the accuracy of HRMS analysis. nih.gov
Fragment analysis in the mass spectrum would reveal characteristic cleavage patterns. Expected fragmentation would include the loss of the ethyl group and cleavage of the amide bond, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For This compound , the IR spectrum would exhibit key absorption bands confirming its structure.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2970-2850 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1540 |
| C=C (Aromatic) | Stretching | ~1600, ~1450 |
| C-O-C (Furan) | Stretching | ~1250-1050 |
The presence of a strong absorption band around 1650 cm⁻¹ for the amide carbonyl stretch, along with the N-H stretching band, would be primary evidence for the successful conversion of the ethyl ester precursor to the target amide. mdpi.comnih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. Although a crystal structure for This compound is not publicly available, analysis of its precursor, ethyl naphtho[2,1-b]furan-2-carboxylate , reveals important structural features that would be largely retained in the amide derivative. jsac.or.jp
The naphthofuran moiety is essentially planar. jsac.or.jpnih.govnih.govresearchgate.net In the crystal structure of the ethyl ester, the molecule crystallizes in the monoclinic system with space group P2₁/c. jsac.or.jp It is anticipated that the N-ethyl amide derivative would also exhibit a planar naphthofuran core. The conformation of the N-ethylcarboxamide side chain relative to the ring system would be a key structural feature, likely influenced by intermolecular hydrogen bonding involving the amide N-H and C=O groups, a common feature in the crystal packing of amides. nih.govresearchgate.net
Crystallographic Data for the Precursor, Ethyl naphtho[2,1-b]furan-2-carboxylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.112(4) |
| b (Å) | 5.910(1) |
| c (Å) | 18.657(5) |
| β (°) | 123.785(6) |
| V (ų) | 1200.1(6) |
Data from the structural study of the precursor compound. jsac.or.jpresearchgate.net
Chromatographic Techniques (HPLC, GC) for Purity Profiling and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of This compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) could also be used, provided the compound is sufficiently volatile and thermally stable. It can be a powerful tool for monitoring the disappearance of starting materials and the appearance of the product during the synthesis.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of This compound from its ester precursor. mdpi.comresearchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the separation of the starting material, product, and any by-products can be visualized, allowing for the determination of the reaction's endpoint.
Theoretical and Computational Chemistry Investigations of N Ethylnaphtho 2,1 B Furan 2 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-ethylnaphtho[2,1-b]furan-2-carboxamide. DFT studies on related naphthofuran derivatives have been successfully employed to understand their molecular geometry, electronic properties, and spectroscopic profiles. bohrium.comresearchgate.net
For this compound, DFT calculations could determine key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net This energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, these calculations can map the molecular electrostatic potential (MEP), identifying electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule might interact with biological macromolecules. The reactivity descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, provide a quantitative basis for understanding the molecule's behavior in chemical reactions.
Table 1: Representative Quantum Chemical Calculation Parameters for a Naphthofuran Derivative
| Parameter | Description | Illustrative Value |
| Method | DFT Functional | B3LYP |
| Basis Set | Atomic Orbital Basis Set | 6-311++G(d,p) nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (LUMO-HOMO) | Indicator of Chemical Reactivity | 4.4 eV researchgate.net |
Note: The values in this table are illustrative and based on findings for related naphthofuran structures. researchgate.net Actual values for this compound would require specific calculations.
Molecular Docking Simulations for Putative Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are invaluable for identifying potential biological targets and elucidating the molecular basis of its activity.
Research on various naphtho[2,1-b]furan (B1199300) derivatives has utilized molecular docking to explore their interactions with the active sites of enzymes and receptors. researchgate.net For example, derivatives of naphtho[2,1-b]furan-2-carboxamide (B4390282) have been investigated for their antibacterial properties, with molecular docking studies suggesting potential binding modes within bacterial enzymes. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
In a typical molecular docking study of this compound, the three-dimensional structure of the compound would be docked into the binding site of a target protein. The simulation would generate multiple possible binding poses, which are then scored based on their predicted binding affinity. The results can guide the design of new analogs with improved binding and, consequently, enhanced biological activity. For instance, understanding the specific interactions within the binding pocket allows for targeted modifications of the ligand to improve its fit and potency.
Table 2: Illustrative Molecular Docking Results for a Naphtho[2,1-b]furan Derivative against a Bacterial Target
| Parameter | Description |
| Target Protein | Example: Staphylococcus aureus DNA gyrase |
| Binding Affinity (Score) | Predicted energy of binding (e.g., in kcal/mol) |
| Key Interacting Residues | Amino acids in the active site involved in binding |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking |
Note: This table provides a conceptual framework for the output of a molecular docking study. Specific results would depend on the chosen protein target.
Molecular Dynamics Simulations for Ligand-Receptor Binding Dynamics and Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and binding stability of a ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the biological environment.
For this compound, MD simulations could be employed to study its behavior within the binding site of a putative target identified through docking. These simulations can assess the stability of the predicted binding mode and identify any conformational rearrangements that may occur upon binding. mdpi.com The trajectories generated from MD simulations can be analyzed to calculate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability and flexibility of the complex. mdpi.com
MD simulations are also crucial for understanding the thermodynamics of binding. By employing techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), the binding free energy of the ligand-receptor complex can be estimated, providing a more accurate prediction of binding affinity than docking scores alone. Studies on other carboxamide derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogs.
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in their chemical structure. The biological activity data, along with a set of calculated molecular descriptors for each compound, would then be used to build a QSAR model. These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Successful QSAR models have been developed for other classes of compounds, such as 1,4-naphthoquinone (B94277) derivatives, to predict their anticancer activity. nih.gov These models have demonstrated good predictive performance and have provided valuable insights into the physicochemical properties that govern biological activity. nih.gov For the naphtho[2,1-b]furan scaffold, a QSAR study could reveal which substitutions on the naphthofuran ring or modifications to the ethylamide side chain are most likely to enhance a desired biological effect.
Table 3: Key Components of a QSAR Study
| Component | Description |
| Training Set | A series of chemically related compounds with known biological activity. |
| Molecular Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, electronic properties). |
| Statistical Method | Technique used to build the model (e.g., Multiple Linear Regression, Partial Least Squares). |
| Validation | Process to assess the predictive power of the model (e.g., cross-validation, external test set). |
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural characterization of newly synthesized compounds and can provide a deeper understanding of their electronic structure.
The prediction of NMR chemical shifts for this compound can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. globalresearchonline.netnih.gov By comparing the calculated chemical shifts with experimental data, the structural assignment of the compound can be confirmed.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. globalresearchonline.netnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima observed in the experimental spectrum. The predicted UV-Vis spectrum can provide insights into the electronic transitions occurring within the molecule, such as π→π* transitions. globalresearchonline.net Theoretical studies on furan (B31954) and its derivatives have shown good agreement between calculated and experimental spectroscopic data. globalresearchonline.net
Exploration of Biological Activities and Molecular Mechanisms in in Vitro and Model Systems
In Vitro Assays for Target Identification and Validation
A series of naphtho[2,1-b]furan-2-carboxamide (B4390282) derivatives, including the N-ethyl variant, were specifically designed and synthesized to act as novel antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). In vitro assays were crucial in identifying and validating this specific molecular target. The primary method used was receptor binding assays, which are fundamental in determining the affinity of a compound for a particular receptor. These assays measure the extent to which the compound binds to MCH-R1, providing a quantitative measure of its potential as an antagonist. The design of these compounds was predicated on creating molecules that could effectively interact with and block the MCH-R1, indicating that the primary target identification was achieved through a rational drug design approach followed by in vitro validation.
Mechanistic Studies of Antimicrobial Activity
N-ethylnaphtho[2,1-b]furan-2-carboxamide has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that this compound, along with a related derivative, N-benzylnaphtho[2,1-b]furan-2-carboxamide, exhibits significant inhibitory activity against all tested microorganisms. evitachem.com The antimicrobial efficacy of a series of N-substituted-naphtho[2,1-b]furan-2-carboxamides was evaluated, and the N-ethyl derivative was consistently highlighted for its potent effects. evitachem.com
The following table summarizes the antimicrobial activity of this compound against various microbial strains, as indicated by the diameter of the inhibition zone.
| Microbial Strain | Inhibition Zone (mm) |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 17 |
| Escherichia coli | 19 |
| Pseudomonas aeruginosa | 17 |
| Candida albicans | 20 |
| Aspergillus flavus | 18 |
| Data sourced from studies on the antimicrobial activity of N-substituted-naphtho[2,1-b]furan-2-carboxamides. |
Investigation of Anticancer Activity in Select Cancer Cell Lines and Associated Mechanisms
The potential of this compound as an anticancer agent has been explored through in vitro cytotoxicity evaluations against various cancer cell lines. Research has focused on a series of novel naphtho[2,1-b]furan-2-carboxamide derivatives, with the N-ethyl compound being a key member of the studied group. These investigations aim to understand the mechanisms through which these compounds may exert their anticancer effects, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting crucial enzymes, or modulating signaling pathways within the cancer cells. The specific cytotoxic effects and the underlying molecular mechanisms are areas of active investigation.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies have been integral to understanding how the chemical structure of this compound and its analogs influences their biological activity. For instance, in the context of MCH-R1 antagonism, SAR studies revealed that the nature of the substituent on the amide nitrogen is critical for potency. These studies systematically alter parts of the molecule, such as the alkyl chain on the nitrogen, to observe the resulting changes in biological effect.
Similarly, SAR studies have been applied to the antimicrobial and anti-inflammatory activities of naphtho[2,1-b]furan (B1199300) derivatives. By comparing the activity of this compound with other derivatives like N-propyl and N-butyl analogs, researchers can deduce which structural features enhance or diminish the desired biological potency and selectivity.
Evaluation of Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism and Related Receptor Interactions
A significant area of research for this compound has been its role as an antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1). A series of naphtho[2,1-b]furan-2-carboxamide derivatives were designed and synthesized with the specific aim of creating novel MCH-R1 antagonists. The N-ethyl derivative was among the compounds evaluated for its ability to bind to and block this receptor. The binding affinity of these compounds to MCH-R1 is a key determinant of their potential efficacy.
The following table presents the MCH-R1 binding affinity (IC50) for this compound and related derivatives.
| Compound | MCH-R1 Binding Affinity (IC50, nM) |
| This compound | 15a: 1.2 |
| N-(2-methoxyethyl)naphtho[2,1-b]furan-2-carboxamide | 15b: 0.9 |
| N-propylnaphtho[2,1-b]furan-2-carboxamide | 15c: 1.5 |
| Data sourced from research on naphthofuran-2-carboxamides as MCH-R1 antagonists. |
Exploration of Other Mechanistic Biological Interactions
Beyond its antimicrobial, anticancer, and MCH-R1 antagonist activities, this compound and its derivatives have been investigated for other potential therapeutic applications. These include evaluations for antitubercular and anti-inflammatory activities at the molecular level. The core naphtho[2,1-b]furan scaffold is seen as a promising starting point for the development of new agents in these areas. The anti-inflammatory potential, for example, is assessed through in vitro assays that measure the inhibition of inflammatory mediators.
Potential Research Applications and Future Directions in Chemical Science
Development as Chemical Probes for Biological Pathway Elucidation
The naphtho[2,1-b]furan (B1199300) scaffold is a core component of many molecules with noted pharmacological properties, including antimicrobial and anti-inflammatory activities. evitachem.comjsac.or.jpijprajournal.com This inherent bioactivity suggests that N-ethylnaphtho[2,1-b]furan-2-carboxamide and its analogues could interact with specific biological targets like enzymes or receptors. evitachem.com Consequently, this compound serves as a promising starting point for the design of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function within a cell or organism. nih.gov
To be effective, a chemical probe should possess high selectivity for its target, be cell-permeable, and have well-defined pharmacokinetics. nih.gov The this compound structure could be systematically modified to optimize these properties. For instance, structure-activity relationship (SAR) studies, similar to those performed on isomeric naphtho[1,2-b]furan-2-carboxamides to develop potent receptor antagonists, could guide the optimization process. jst.go.jpnih.gov By attaching reporter tags (e.g., fluorescent dyes or biotin) to non-critical positions of the molecule, researchers could create powerful tools to visualize, isolate, and identify novel protein targets, thereby elucidating complex biological pathways involved in disease. nih.gov The use of such probes derived from this scaffold could help unravel the mechanisms of action related to the observed anti-inflammatory or antimicrobial effects of the broader naphthofuran class. evitachem.com
Scaffold Diversification for Novel Compound Library Generation
The this compound scaffold is a versatile platform for generating diverse libraries of novel compounds for drug discovery and chemical biology. The synthesis of this compound typically starts from ethyl naphtho[2,1-b]furan-2-carboxylate. evitachem.comresearchgate.net This ester is a key intermediate that can be readily diversified.
One common strategy involves converting the ester into naphtho[2,1-b]furan-2-carbohydrazide (B1303883) by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.netarkat-usa.org This carbohydrazide (B1668358) is a highly versatile building block that can be reacted with a wide array of aldehydes and ketones to form Schiff bases, which can then be cyclized to generate various heterocyclic systems, such as azetidinones (β-lactams). researchgate.netarkat-usa.org Another approach is the direct amidation of the parent carboxylate with different amines to produce a range of N-substituted carboxamides. researchgate.net
The potential for diversification is further highlighted by research on related scaffolds. For example, extensive SAR studies on naphtho[1,2-b]furan-2-carboxamides involved creating variations at the 5-position of the naphthyl ring and altering the linker chain to optimize binding affinity for the melanin-concentrating hormone receptor 1 (MCH-R1). jst.go.jpnih.gov Similar diversification strategies applied to the this compound core could yield large libraries of compounds for screening against a multitude of biological targets.
Table 1: Key Intermediates for Scaffold Diversification
| Compound Name | Role in Synthesis | Reference(s) |
|---|---|---|
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Starting material for amidation and hydrazide formation. | jsac.or.jpresearchgate.net |
| Naphtho[2,1-b]furan-2-carbohydrazide | Versatile intermediate for synthesis of Schiff bases and heterocycles. | researchgate.netresearchgate.netarkat-usa.org |
Applications in Advanced Materials Science Research
While direct applications of this compound in materials science are not yet documented, its molecular architecture suggests significant, untapped potential in this field. The core of the molecule is the naphthofuran system, a planar, electron-rich, and extended π-conjugated structure. evitachem.comjsac.or.jp Such characteristics are highly desirable for applications in organic electronics and photochemistry.
Fused aromatic systems are fundamental components of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The planarity of the naphthofuran moiety could facilitate intermolecular π–π stacking, which is crucial for efficient charge transport in organic electronic devices. jsac.or.jp Furthermore, the inherent fluorescence of many polycyclic aromatic hydrocarbons suggests that naphthofuran derivatives could be investigated as novel fluorophores or components in chemical sensors. The synthesis of various naphtho[2,3-b]furan-4,9-diones highlights the interest in the photophysical properties of such fused systems. mdpi.com Future research could focus on characterizing the photophysical properties (e.g., absorption and emission spectra, quantum yield) of this compound and its derivatives to assess their suitability for these advanced applications.
Integration into Automated Synthesis Platforms and High-Throughput Screening Methodologies
The generation of large compound libraries, as discussed in section 6.2, is greatly facilitated by modern automation. The synthetic routes to this compound and its derivatives rely on robust and well-established chemical reactions that are amenable to automated synthesis platforms. For example, amide bond formation, a key step in synthesizing the title compound and its analogues, can be efficiently carried out using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), a method often employed in automated parallel synthesis. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as C–H arylation, have been successfully used to functionalize benzofuran-2-carboxamides at the C3 position, demonstrating a modular way to introduce diversity. mdpi.com Such advanced, regioselective reactions could potentially be adapted for the naphthofuran scaffold on automated platforms.
Once a library of this compound derivatives is synthesized, it becomes an ideal candidate for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds for a specific biological activity. The structural diversity that can be built upon the naphtho[2,1-b]furan core makes this class of compounds particularly attractive for screening against a wide range of therapeutic targets, from infectious disease agents to cancer cell lines. arkat-usa.orgmdpi.com
Unexplored Reactivity Profiles and Novel Transformation Pathways
The known reactivity of the this compound scaffold primarily involves transformations of the carboxylate precursor and electrophilic substitution on the electron-rich naphthalene (B1677914) ring system. evitachem.com The synthesis of ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate via bromination of the parent ester confirms that the naphthyl ring is susceptible to electrophilic attack. nih.gov However, a vast landscape of its chemical reactivity remains unexplored.
Future studies could investigate:
C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could enable the direct and selective introduction of functional groups at various positions on both the furan (B31954) and naphthalene rings, bypassing the need for pre-functionalized starting materials. mdpi.com
Photochemical Reactions: The extended π-system suggests that the molecule could participate in photochemical reactions, such as [2+2] or [4+4] cycloadditions, or visible-light-mediated transformations, which have been used to synthesize related naphthofuran-diones. mdpi.com
Furan Ring Transformations: The furan moiety, while aromatic, can exhibit diene-like reactivity in Diels-Alder reactions under specific conditions, offering a pathway to complex, three-dimensional structures.
Rearrangement Reactions: Exploration of conditions that could induce skeletal rearrangements might lead to novel heterocyclic systems with interesting properties. The Curtius rearrangement has already been used on the related naphtho[2,1-b]furan-2-carbohydrazide to produce a carbamate, demonstrating the utility of such transformations. researchgate.net
Strategic Recommendations for Future Academic Research on this compound
To fully unlock the scientific potential of this compound, future academic research should adopt a multi-pronged, strategic approach:
Systematic Probe Development: A focused effort should be made to develop a potent and selective chemical probe from this scaffold. This would involve synthesizing a small, focused library with systematic structural modifications and screening it against specific protein families (e.g., kinases, proteases, epigenetic targets) to identify a high-quality probe for biological pathway elucidation. nih.gov
Combinatorial Library Synthesis and HTS: Leveraging automated synthesis platforms, a large and structurally diverse library of this compound analogues should be generated. nih.govmdpi.com This library should then be subjected to broad HTS campaigns against panels of cancer cell lines, pathogenic microbes, and other disease-relevant targets to identify new therapeutic leads. ijprajournal.comarkat-usa.org
Materials Science Characterization: A fundamental investigation into the photophysical and electronic properties of the parent compound and its derivatives is warranted. This includes measuring fluorescence spectra, quantum yields, and charge carrier mobility to evaluate their potential as organic electronic materials or fluorescent probes.
Exploration of Novel Synthetic Methodologies: Research should be directed towards applying modern synthetic methods, including C-H functionalization, photocatalysis, and flow chemistry, to the naphthofuran scaffold. mdpi.commdpi.com This will not only provide access to previously inaccessible derivatives but also advance synthetic chemistry itself.
Mechanism of Action Studies: For any derivative that shows significant biological activity, in-depth mechanistic studies are crucial. This includes target identification (e.g., via affinity chromatography or proteomics), molecular docking simulations, and detailed cellular assays to understand its mode of action at the molecular level. evitachem.com
By pursuing these research avenues, the scientific community can fully exploit the rich chemical potential of the this compound scaffold.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(phenylsulfonyl)naphtho[2,1-b]furan-1-carboxamide |
| Naphtho[1,2-b]furan-2-carboxamide |
| Ethyl naphtho[2,1-b]furan-2-carboxylate |
| Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate |
| Naphtho[2,1-b]furan-2-carbohydrazide |
| Naphtho[2,1-b]furan-2-carboxylic acid |
| Naphtho[2,3-b]furan-4,9-dione |
| Furan-2-carboxamide |
| Benzofuran-2-carboxamide |
| 1,1'-Carbonyldiimidazole (CDI) |
| β-lactam (azetidinone) |
Conclusion: Synthesizing Current Knowledge and Charting Future Research Trajectories
Summary of Key Research Findings and Methodological Advancements
Research on N-ethylnaphtho[2,1-b]furan-2-carboxamide is primarily anchored in its synthesis and the characterization of its general chemical properties. The compound is typically synthesized through a multi-step process that begins with the formation of ethyl naphtho[2,1-b]furan-2-carboxylate. evitachem.com This precursor is commonly prepared by reacting 2-hydroxy-1-naphthaldehyde (B42665) with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate. evitachem.com The resulting ester then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form naphtho[2,1-b]furan-2-carbohydrazide (B1303883). evitachem.comresearchgate.net The final step to obtain this compound involves the reaction of the carbohydrazide (B1668358) with an appropriate ethylating agent, a process that solidifies the carboxamide functional group.
From a physicochemical standpoint, this compound is described as a crystalline solid. One source indicates a melting point in the range of 150–160 °C. evitachem.com It exhibits solubility in organic solvents like ethanol (B145695) and dimethylformamide, with poor solubility in water. evitachem.com Spectroscopic characterization, which is fundamental for structural elucidation, has been generally described for this class of compounds. Infrared (IR) spectroscopy is expected to show characteristic absorption bands for the carbonyl (C=O) group of the amide at approximately 1650 cm⁻¹ and for the N-H stretch of the secondary amide at around 3300 cm⁻¹. evitachem.com
The broader family of naphtho[2,1-b]furan (B1199300) derivatives has been the subject of various biological investigations, revealing potential antimicrobial and anti-inflammatory properties. jsac.or.jpevitachem.com These studies provide a foundational context for the potential bioactivity of this compound, suggesting that the naphthofuran scaffold is a promising pharmacophore.
Identification of Knowledge Gaps and Challenges in Academic Research on this compound
Despite the foundational knowledge of its synthesis and general properties, dedicated academic research on this compound is sparse. A significant knowledge gap exists regarding its specific and detailed characterization and biological activity. The following points highlight the primary areas where research is lacking:
Comprehensive Spectroscopic and Structural Data: While general spectroscopic features can be inferred, detailed and published Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and high-resolution mass spectrometry (HRMS) data for this compound are not readily available in the surveyed literature. Furthermore, a definitive structural confirmation through single-crystal X-ray diffraction has not been reported, which would provide invaluable insights into its three-dimensional conformation and intermolecular interactions. jsac.or.jp
Specific Biological Activity Profile: The potential antimicrobial and anti-inflammatory activities of this compound remain largely presumptive, based on the activities of related compounds. ijprajournal.comevitachem.com There is a clear lack of systematic in vitro and in vivo studies to determine its specific biological targets, efficacy (e.g., minimum inhibitory concentrations or IC₅₀ values), and mechanism of action.
Structure-Activity Relationship (SAR) Studies: The influence of the N-ethyl group on the biological activity of the naphtho[2,1-b]furan-2-carboxamide (B4390282) scaffold has not been systematically explored. Comprehensive SAR studies, involving the synthesis and evaluation of a series of N-alkyl and N-aryl analogs, are necessary to understand the structural requirements for optimal activity.
Chemical Reactivity and Stability: Detailed studies on the chemical reactivity and stability of this compound under various conditions (e.g., pH, temperature, light) are absent. This information is crucial for its potential development in any application.
Outlook for this compound as a Subject of Fundamental and Applied Chemical Research
The existing knowledge gaps surrounding this compound present numerous opportunities for future research. The naphthofuran core is a proven pharmacophore, and a systematic investigation of this specific derivative could yield significant scientific advancements.
Fundamental Research Trajectories: A primary focus should be the complete synthesis and unequivocal characterization of this compound. This would involve detailed spectroscopic analysis (NMR, IR, UV-Vis, and HRMS) and, ideally, crystallization and X-ray diffraction to provide a definitive solid-state structure. These fundamental data would serve as a crucial reference for all future studies. Further research could explore its photophysical properties, given the extended aromatic system, and its coordination chemistry with various metal ions.
Applied Research in Medicinal Chemistry: Building on the general biological potential of the naphthofuran class, a comprehensive screening of this compound against a panel of bacterial and fungal strains, as well as cancer cell lines, is a logical next step. Should promising activity be identified, subsequent research could focus on elucidating its mechanism of action through biochemical and cellular assays. Computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of more potent analogs. nih.gov
Development of Novel Derivatives: The synthesis of a library of related N-substituted naphtho[2,1-b]furan-2-carboxamides would be a valuable endeavor. By varying the N-alkyl and N-aryl substituents, researchers could establish robust structure-activity relationships. This would not only optimize a specific biological activity but also contribute to a deeper understanding of the chemical space of this heterocyclic system.
Q & A
Basic: What are the established synthetic routes for N-ethylnaphtho[2,1-b]furan-2-carboxamide?
The synthesis typically involves multi-step protocols derived from naphtho[2,1-b]furan precursors. A common approach includes:
- Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of K₂CO₃/DMF to form ethyl naphtho[2,1-b]furan-2-carboxylate .
- Step 2 : Hydrazinolysis of the ester intermediate with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide .
- Step 3 : Reaction with ethylamine derivatives (e.g., via Schiff base formation or direct coupling) to introduce the ethylamide moiety. Purification via recrystallization or chromatography is critical for isolating the final product .
- Key Optimization : Adjusting reaction temperatures (reflux in ethanol) and solvent polarity improves yields .
Basic: How is this compound characterized structurally?
Structural confirmation relies on spectroscopic and analytical methods:
- IR Spectroscopy : Bands at ~1657 cm⁻¹ (amide C=O) and ~3300–3400 cm⁻¹ (N-H stretching) confirm the carboxamide group .
- NMR : Distinct signals include:
- ¹H NMR : A singlet at δ 8.50 ppm (aromatic protons of naphthofuran), quartet/triplet for ethyl groups (δ 1.35–4.45 ppm), and downfield signals for the amide NH (δ 10.12 ppm) .
- ¹³C NMR : Peaks at ~166–170 ppm (amide carbonyl) and aromatic carbons at 110–160 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 240–555 depending on substituents) validate the molecular formula .
Advanced: What strategies address low yields in the final coupling step during synthesis?
Low yields in amide bond formation often stem from steric hindrance or side reactions. Methodological solutions include:
- Catalytic Optimization : Using coupling agents like HATU or EDCI with DMAP to enhance reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature Control : Maintaining 0–5°C during activation steps minimizes undesired hydrolysis .
- Purification : Employing flash chromatography with gradient elution (hexane/ethyl acetate) resolves byproducts .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or structural analogs. To address this:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to ensure comparability .
- Structure-Activity Relationship (SAR) Analysis : Compare activity of N-ethylnaphthofuran derivatives with minor substituent changes (e.g., halogenation at specific positions) .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to isolate the primary mode of action .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., enzymes or receptors) using PubChem-derived molecular descriptors .
- ADMET Prediction : Software such as SwissADME estimates absorption (LogP ~3.2), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
- Quantum Mechanics (QM) : DFT calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Degradation studies (HPLC monitoring) show instability below pH 3 (amide hydrolysis) and above pH 10 (ring-opening of the furan) .
- Thermal Stability : Thermal gravimetric analysis (TGA) indicates decomposition >200°C, requiring storage at –20°C for long-term stability .
- Light Sensitivity : UV-Vis studies recommend amber vials to prevent photodegradation of the naphthofuran core .
Advanced: What methodologies confirm the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions .
- Fluorescence Quenching : Tryptophan fluorescence assays detect conformational changes in proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
